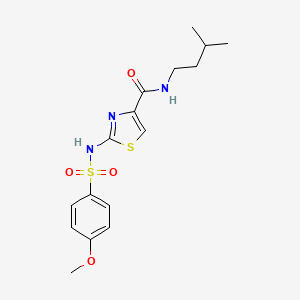

N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide

Descripción general

Descripción

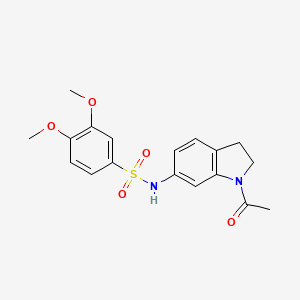

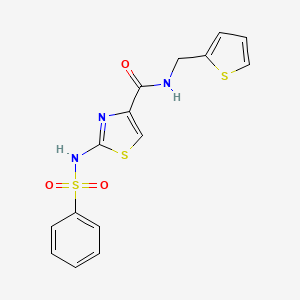

N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide, often referred to as ATC-2 , is a synthetic compound with potential pharmacological activities. Its molecular structure combines a thiazole ring, a piperazine moiety, and a benzenesulfonamide group. The compound has drawn interest due to its antimicrobial and antiproliferative properties .

Synthesis Analysis

The synthesis of ATC-2 involves the condensation of 4-acetylpiperazine-1-carbonyl chloride with thiazol-2-ylamine, followed by sulfonation of the resulting intermediate. Detailed synthetic pathways and reaction conditions are documented in research articles .

Molecular Structure Analysis

Aplicaciones Científicas De Investigación

Potential PARP-1 Inhibitors

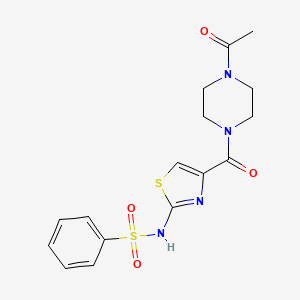

A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives, which include the compound , have been designed, synthesized, and characterized as novel and effective poly ADP-ribose polymerases (PARP)-1 inhibitors . These derivatives were evaluated for their PARP-1 inhibitory activity .

Structure-Activity Relationship Studies

These derivatives have been used to improve the structure-activity relationships about the substituents in the hydrophobic pocket . The results indicated that compared with other heterocyclic compounds, furan ring-substituted derivatives showed better PARP-1 inhibitory activity .

Antiproliferation Activity

Among these derivatives, compound 14p displayed the strongest inhibitory effects on PARP-1 enzyme (IC50 = 0.023 μM), which was close to that of Olaparib . Compounds 14p and 14q displayed good antiproliferation activity on MDA-MB-436 cells and inactivity on MCF-7 cells, indicating that 14p and 14q have high selectivity and targeting .

Molecular Docking Studies

The molecular docking method was used to explore the binding mode of compound 14p and PARP-1, and implied that the formation of hydrogen bond was essential for PARP-1 inhibition activities .

Hydrophobic Pocket Studies

This study also showed that in the hydrophobic pocket (AD binding sites), the introduction of strong electronegative groups (furan ring, e.g.) or halogen atoms in the side chain of benzimidazole might improve its inhibitory activity .

Mecanismo De Acción

Target of Action

The primary target of N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide is Poly (ADP-ribose) polymerase (PARP-1) . PARP-1 is a key enzyme involved in the process of DNA repair and genomic stability .

Mode of Action

N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide interacts with its target, PARP-1, by forming a hydrogen bond . This interaction inhibits the enzymatic activity of PARP-1, thereby affecting the DNA repair process .

Biochemical Pathways

The inhibition of PARP-1 affects the DNA repair pathways . This can lead to the accumulation of DNA damage, particularly in cells deficient in certain DNA repair mechanisms, such as BRCA-1 deficient cells . The downstream effects include cell cycle arrest and apoptosis .

Result of Action

The compound displays strong inhibitory effects on PARP-1 enzyme . It also shows good antiproliferative activity on BRCA-1 deficient cells (MDA-MB-436) and inactivity on wild cells (MCF-7), indicating high selectivity and targeting .

Propiedades

IUPAC Name |

N-[4-(4-acetylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S2/c1-12(21)19-7-9-20(10-8-19)15(22)14-11-25-16(17-14)18-26(23,24)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWXSTJUOKHIRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203460.png)

![6-methyl-5-((4-methylbenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3203472.png)

![N-(2-methoxy-5-methylphenyl)-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3203477.png)